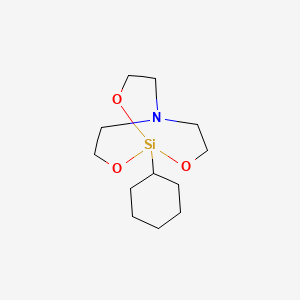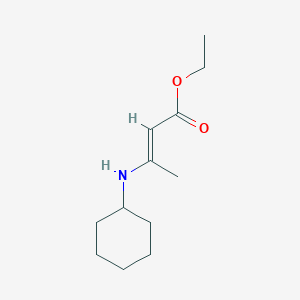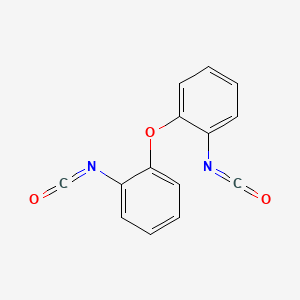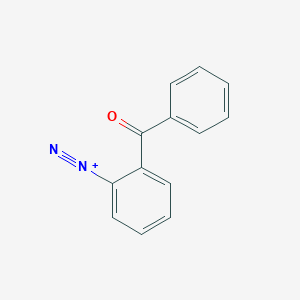![molecular formula C22H26N2 B14681419 4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile CAS No. 34572-35-5](/img/structure/B14681419.png)
4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile is an organic compound characterized by the presence of an imine group (C=N) and a benzonitrile group (C≡N). This compound is notable for its unique structure, which includes a long octyl chain attached to the phenyl ring, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile typically involves the condensation reaction between 4-octylaniline and 4-formylbenzonitrile. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile involves its interaction with specific molecular targets. The imine group can interact with nucleophiles, while the aromatic rings can participate in π-π interactions. These interactions can influence various biological pathways and molecular targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{(E)-[(4-Methylphenyl)imino]methyl}benzonitrile
- 4-{[(4-ethoxyphenyl)imino]methyl}benzonitrile
- 4-{[(4-fluorophenyl)imino]methyl}benzonitrile
Uniqueness
4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile is unique due to the presence of the long octyl chain, which imparts distinct physicochemical properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest in various research fields.
Eigenschaften
CAS-Nummer |
34572-35-5 |
|---|---|
Molekularformel |
C22H26N2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
4-[(4-octylphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C22H26N2/c1-2-3-4-5-6-7-8-19-13-15-22(16-14-19)24-18-21-11-9-20(17-23)10-12-21/h9-16,18H,2-8H2,1H3 |
InChI-Schlüssel |
CAFCINZPMOGAAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


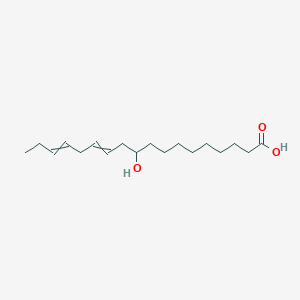
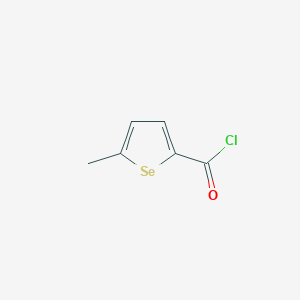
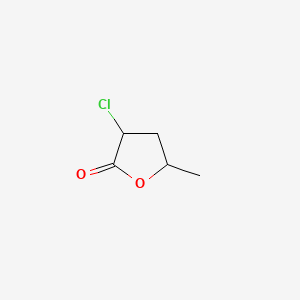

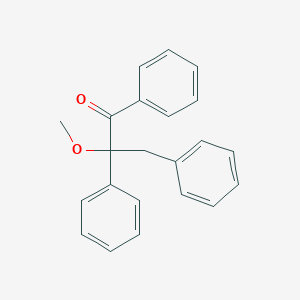
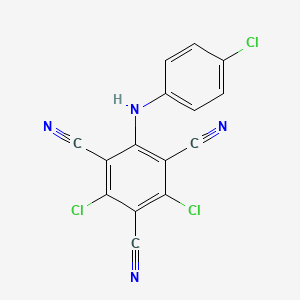

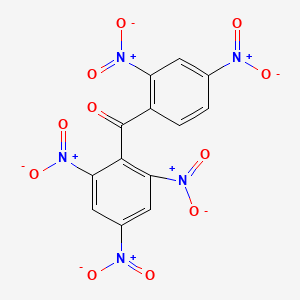
![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
